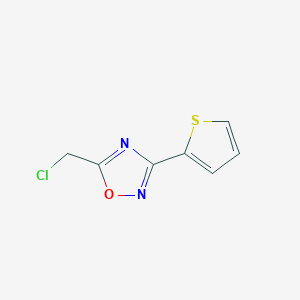

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole

Descripción general

Descripción

WAY-388798 es un compuesto químico conocido por su función como agonista del receptor 1 de ácido graso libre (GPR40). Este receptor está involucrado en varios procesos fisiológicos, incluyendo la regulación de la secreción de insulina. La fórmula molecular de WAY-388798 es C7H5ClN2OS, y tiene un peso molecular de 200.65 g/mol .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de WAY-388798 generalmente involucra múltiples pasos, comenzando con materiales de partida disponibles comercialmente. El proceso incluye la formación de intermediarios clave a través de reacciones como la cloración, nitración y sulfonación. Cada paso requiere condiciones de reacción específicas, incluyendo control de temperatura, ajustes de pH y el uso de catalizadores para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial: En un entorno industrial, la producción de WAY-388798 se escala utilizando reactores por lotes o de flujo continuo. El proceso está optimizado para minimizar los residuos y maximizar la eficiencia. Las consideraciones clave incluyen la selección de solventes, métodos de purificación (como la cristalización o la cromatografía) y medidas estrictas de control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas.

Análisis De Reacciones Químicas

Tipos de Reacciones: WAY-388798 experimenta varias reacciones químicas, incluyendo:

Oxidación: En presencia de agentes oxidantes, WAY-388798 puede formar derivados oxidados.

Reducción: Los agentes reductores pueden convertir WAY-388798 en sus formas reducidas.

Sustitución: WAY-388798 puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos bajo condiciones controladas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.

Aplicaciones Científicas De Investigación

WAY-388798 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las interacciones receptor-ligando y para desarrollar nuevas metodologías sintéticas.

Biología: WAY-388798 se emplea en la investigación de las vías metabólicas y el papel del GPR40 en los procesos celulares.

Medicina: El compuesto se investiga por sus posibles efectos terapéuticos en condiciones como la diabetes, donde la activación del GPR40 puede mejorar la secreción de insulina.

Industria: WAY-388798 se utiliza en el desarrollo de nuevos fármacos y como estándar de referencia en química analítica.

Mecanismo De Acción

WAY-388798 ejerce sus efectos uniéndose al receptor 1 de ácido graso libre (GPR40). Esta unión activa el receptor, lo que lleva a una cascada de eventos de señalización intracelular. La activación del GPR40 mejora la secreción de insulina de las células beta pancreáticas, lo que ayuda a regular los niveles de glucosa en sangre. Los objetivos moleculares involucrados incluyen varias proteínas de señalización y enzimas que median los efectos del receptor .

Compuestos Similares:

TAK-041: Un agonista selectivo del GPR139 utilizado para estudiar los síntomas negativos de la esquizofrenia.

ML382: Un modulador alostérico positivo del receptor acoplado a proteína G relacionado con Mas X1 (MRGPRX1).

TUG-424: Un agonista potente y selectivo del receptor 1 de ácido graso libre (FFA1/GPR40).

Singularidad: WAY-388798 es único en su alta especificidad y potencia como agonista del GPR40. Esta especificidad lo convierte en una herramienta valiosa en la investigación centrada en trastornos metabólicos y la regulación de la insulina. En comparación con otros compuestos similares, WAY-388798 ofrece ventajas distintas en términos de su afinidad de unión y eficacia en la activación del GPR40.

Comparación Con Compuestos Similares

TAK-041: A selective GPR139 agonist used to study negative symptoms of schizophrenia.

ML382: A positive allosteric modulator of Mas-related G protein-coupled receptor X1 (MRGPRX1).

TUG-424: A potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist.

Uniqueness: WAY-388798 is unique in its high specificity and potency as a GPR40 agonist. This specificity makes it a valuable tool in research focused on metabolic disorders and insulin regulation. Compared to other similar compounds, WAY-388798 offers distinct advantages in terms of its binding affinity and efficacy in activating GPR40.

Actividad Biológica

5-(Chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The 1,2,4-oxadiazole scaffold is recognized for its ability to exhibit various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chloromethyl group and a thienyl ring attached to the oxadiazole moiety. This unique structure contributes to its biological activity through various mechanisms of action.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of 1,2,4-oxadiazoles demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this scaffold have shown IC50 values in the micromolar range against several human tumor cell lines, including colon adenocarcinoma (HCT-116) and breast cancer (MCF-7) .

Table 1: Cytotoxic Activity of this compound Derivatives

The mechanism by which this compound exerts its anticancer effects involves induction of apoptosis and inhibition of cell proliferation. Studies have shown that this compound can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins such as p53 and caspase-3 . Additionally, it has been observed to inhibit key signaling pathways involved in tumor growth.

Antimicrobial Activity

Beyond its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies indicate that this compound exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 25 µg/mL |

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines and confirmed its potential as a lead compound for further drug development due to its low IC50 values compared to established chemotherapeutics like doxorubicin .

- Antimicrobial Screening : Another case study focused on the antimicrobial properties of the compound against common pathogens. Results showed that it could serve as a potential alternative treatment for infections caused by resistant strains .

Propiedades

IUPAC Name |

5-(chloromethyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(10-11-6)5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOUDLOUFERNGRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NOC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353113 | |

| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63417-81-2 | |

| Record name | 5-(chloromethyl)-3-(2-thienyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.